molecular formula C19H22ClN3O5S B2391614 (Tetrahydrofuran-2-yl)methyl 2-(1-((2-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate CAS No. 1042069-07-7

(Tetrahydrofuran-2-yl)methyl 2-(1-((2-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Cat. No. B2391614
CAS RN: 1042069-07-7
M. Wt: 439.91
InChI Key: PLODWYGCZPNXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a tetrahydrofuran ring, a piperazine ring, a carbamothioyl group, and a chlorobenzoyl group . Tetrahydrofuran (THF) is a commonly used solvent in organic chemistry, known for its ability to dissolve a wide range of compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The tetrahydrofuran ring and the piperazine ring would add a level of three-dimensionality to the molecule, and the different functional groups would likely have significant effects on the molecule’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the tetrahydrofuran and piperazine rings might increase its solubility in certain solvents .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Novel Annelated 2-Oxopiperazines Synthesis : Methyl (3-oxopiperazin-2-ylidene) acetate interacts with N-arylmaleimides, forming methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido[1, 2-a] pyrazine-9-carboxylates and other heterocyclic systems (Svetlana et al., 2015).

  • Cyclization of Aryl- and Aroyl-Cyanamides : Cyclization involving methyl 2-(3-oxopiperazin-2-yl)acetate leads to the creation of various dihydroquinazolin-4-one, quinazoline, and hexahydro-2H-pyrazino[1,2-c]pyrimidine derivatives (K. Shikhaliev et al., 2008).

  • Synthesis of Tetrahydrofurans : Various (tetrahydrofuran-2-yl)acetates have been prepared using hydrogenation and nucleophilic substitutions, demonstrating the compound's flexibility in synthesizing diverse chemical structures (Ilia Freifeld et al., 2006).

  • Catalytic Hydrogenation Studies : The catalytic hydrogenation of certain derivatives shows the transformation into a dynamic mixture of enamines and tetrahydro-2-furanamines, indicating the compound's utility in chemical transformations (A. Sukhorukov et al., 2008).

  • Synthesis of Dihydrofurans and Dihydropyrans : The compound's utility in radical cyclization of unsaturated alcohols and 1,3-dicarbonyl compounds to create dihydrofurans further showcases its importance in organic synthesis (Hakan Aslan et al., 2014).

Biological Applications

  • Nicotinic Receptor Probes in Drosophila : Synthesis involving alpha-nitro ketone intermediates of tetrahydrofuran derivatives have been used as probes to study neonicotinoid-nicotinic acetylcholine receptor interactions in Drosophila (Nanjing Zhang et al., 2004).

  • Stereoisomers of Furnidipine : Research into the synthesis and pharmacological evaluation of stereoisomers of furnidipine, a compound containing a tetrahydrofuran derivative, highlights its relevance in medicinal chemistry (R. Alajarín et al., 1995).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use or the properties of interest . For example, if it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

oxolan-2-ylmethyl 2-[1-[(2-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S/c20-14-6-2-1-5-13(14)17(25)22-19(29)23-8-7-21-18(26)15(23)10-16(24)28-11-12-4-3-9-27-12/h1-2,5-6,12,15H,3-4,7-11H2,(H,21,26)(H,22,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLODWYGCZPNXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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